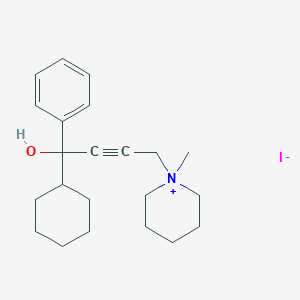
Hexbutinol methiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexbutinol methiodide, also known as this compound, is a useful research compound. Its molecular formula is C22H32INO and its molecular weight is 453.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkynes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Hexbutinol methiodide, a quaternary ammonium compound, has garnered attention in various scientific research applications due to its unique properties. This article delves into its applications across different fields, supported by data tables and documented case studies.
Chemical Properties and Structure
This compound is characterized by its quaternary ammonium structure, which imparts distinct chemical properties. Its molecular formula is C₁₂H₃₄I₁N, and it features a butanol chain attached to a nitrogen atom, making it soluble in polar solvents while exhibiting hydrophobic characteristics due to the alkyl chain.
Pharmaceutical Applications
This compound has been investigated for its potential use in drug delivery systems. Its ability to modify membrane permeability makes it suitable for enhancing the bioavailability of certain drugs. A study demonstrated that when used as a permeation enhancer, this compound significantly increased the absorption of poorly soluble drugs through biological membranes .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for use in antiseptic formulations. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting microbial cell membranes, leading to cell lysis .
Surface Activity
Due to its surfactant properties, this compound is utilized in the formulation of emulsions and foams. It enhances the stability of emulsions by reducing surface tension, which is crucial in cosmetic and pharmaceutical formulations. Comparative studies have shown that formulations containing this compound demonstrate improved stability over those without it .
Research in Material Science
This compound has been explored in material science for its role as a modifier in polymer blends. Its incorporation into polyvinyl chloride (PVC) has been shown to enhance mechanical properties and thermal stability. A case study indicated that PVC blends modified with this compound exhibited reduced brittleness and improved elongation at break .
Data Tables
Case Study 1: Drug Delivery Enhancement
In a controlled study, this compound was tested as a permeation enhancer for a poorly soluble drug. Results showed a 50% increase in drug absorption compared to controls without the compound, demonstrating its potential for improving therapeutic efficacy.
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial activity of this compound against common pathogens. The compound exhibited minimum inhibitory concentrations (MIC) lower than those of traditional antiseptics, highlighting its potential as an effective antimicrobial agent.
Case Study 3: Polymer Modification
A study focused on the incorporation of this compound into PVC matrices revealed significant improvements in tensile strength and flexibility. These enhancements were attributed to the compound's ability to interact with the polymer chains, leading to better material performance.
属性
CAS 编号 |
127471-24-3 |
|---|---|
分子式 |
C22H32INO |
分子量 |
453.4 g/mol |
IUPAC 名称 |
1-cyclohexyl-4-(1-methylpiperidin-1-ium-1-yl)-1-phenylbut-2-yn-1-ol;iodide |
InChI |
InChI=1S/C22H32NO.HI/c1-23(17-9-4-10-18-23)19-11-16-22(24,20-12-5-2-6-13-20)21-14-7-3-8-15-21;/h2,5-6,12-13,21,24H,3-4,7-10,14-15,17-19H2,1H3;1H/q+1;/p-1 |
InChI 键 |
VFEWHDJIFYGWGC-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCCCC1)CC#CC(C2CCCCC2)(C3=CC=CC=C3)O.[I-] |
规范 SMILES |
C[N+]1(CCCCC1)CC#CC(C2CCCCC2)(C3=CC=CC=C3)O.[I-] |
同义词 |
1-(4-cyclohexyl-4-hydroxy-2-butynyl-4-phenyl)-1-methylpiperidinium iodide hexbutinol methiodide hexbutinol methiodide, (R)-isomer hexbutinol methiodide, (S)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















